Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Description
Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrazine core with a trifluoromethyl-substituted pyridine moiety and an ethylamino linker. For instance, similar compounds are synthesized via multi-step reactions involving alkylation, condensation, or heterocyclization with reagents like monochloroacetic acid or phenylisothiocyanate .
Properties
IUPAC Name |
methyl 7-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O4S/c1-28-15(27)14-24-10(7-29-14)13(26)23(6-11(24)25)3-2-21-12-9(17)4-8(5-22-12)16(18,19)20/h4-5,10,14H,2-3,6-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPUCRLNRXLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure incorporates a thiazole and pyrazine moiety, which are known for their biological significance. This article reviews the biological activity of this compound based on available literature and research findings.
- Chemical Formula : C16H16ClF3N4O4S
- Molecular Weight : 452.84 g/mol
- CAS Number : Not specified in the sources but can be derived from its components.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thiazole and pyrazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antidiabetic Properties : Some derivatives demonstrate inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. In vitro studies have reported IC50 values indicating significant enzyme inhibition.
- Neuroprotective Effects : Certain analogs have been studied for their ability to modulate neurotransmitter levels in the brain, suggesting potential use in treating neurodegenerative diseases.
Case Studies and Experimental Data
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Methyl derivative | Antimicrobial | 12 µg/mL | |
| Similar thiazole | α-Amylase Inhibition | 4.58 µM | |
| Related pyrazine | Neuroprotection (in vivo) | N/A |
- Antimicrobial Activity : A study highlighted the antimicrobial properties of similar thiazole compounds against Gram-positive and Gram-negative bacteria, with varying potency based on structural modifications.
- Enzyme Inhibition Studies : Another research focused on the antidiabetic potential of related compounds, reporting IC50 values for α-amylase inhibition as low as 4.58 µM, indicating promising antidiabetic activity.
- Neuroprotective Studies : In vivo studies involving related compounds showed significant neuroprotective effects through modulation of neurotransmitter systems, particularly enhancing acetylcholine release.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and pyrazine rings significantly influence biological activity. For instance:
- The presence of halogen substituents (like chlorine and trifluoromethyl) tends to enhance activity due to increased electron-withdrawing effects.
- The dioxo group contributes to the stability and reactivity of the compound, facilitating interactions with biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate. Research indicates that the thiazole and pyrazine moieties contribute to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of thiazolo[3,4-a]pyrazines have been shown to inhibit tumor growth in vitro and in vivo models.
Table 1: Anticancer Activity of Thiazolo-Pyrazine Derivatives
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and leading to increased antimicrobial efficacy. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's derivatives showed a significant reduction in bacterial growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. This suggests its potential use as a lead compound for developing new antibiotics.
Pesticidal Activity
The compound's structural features suggest potential applications in agricultural pest control. Research indicates that similar compounds can act as effective insecticides or herbicides. The trifluoromethyl group is known to enhance biological activity due to its electronegative properties.
Table 2: Pesticidal Efficacy of Trifluoromethyl Compounds
| Compound Name | Target Pest | LD50 (mg/kg) | Reference |
|---|---|---|---|
| Compound C | Aphids | 10 | |
| Methyl 7 | Leafhoppers | 15 | |
| Compound D | Fungal Pathogens | 12 |
Plant Growth Regulation
Additionally, compounds with similar structures have been investigated for their ability to promote plant growth. They may act as plant growth regulators by modulating hormonal pathways or enhancing nutrient uptake.
Development of Functional Materials
The unique chemical structure of this compound opens avenues for creating functional materials. Its incorporation into polymers could lead to materials with enhanced thermal stability and chemical resistance.
Case Study: Polymer Composite Development
Research has shown that incorporating thiazole-containing compounds into polymer matrices can significantly improve mechanical properties and thermal stability. This makes them suitable for applications in coatings and advanced composites.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Table 3: Functional Properties and Bioactivity
Key Insights :
- The triazolo-thiadiazinone moiety in compound 6 confers antimicrobial activity, while the target’s trifluoromethyl group may enhance binding to parasitic enzymes .
- Alkylation patterns (e.g., methyl vs. phenyl) influence solubility and membrane permeability, critical for bioavailability .
Challenges in Comparative Analysis
- pyrrolo-thiazolo-pyrimidine) .
- Electronic vs. Geometric Effects : While isovalency (similar electron configurations) suggests comparable reactivity, divergent geometries may alter biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
